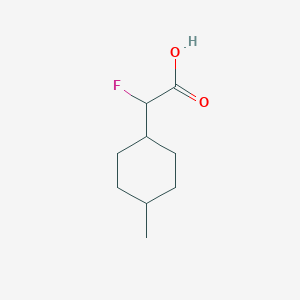

2-Fluoro-2-(4-methylcyclohexyl)acetic acid

Description

2-Fluoro-2-(4-methylcyclohexyl)acetic acid is a fluorinated carboxylic acid featuring a 4-methylcyclohexyl substituent adjacent to a fluorine atom on the acetic acid backbone. Key characteristics inferred from analogs include:

Properties

Molecular Formula |

C9H15FO2 |

|---|---|

Molecular Weight |

174.21 g/mol |

IUPAC Name |

2-fluoro-2-(4-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H15FO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |

InChI Key |

GLAXRWQKRSWEMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid typically involves the fluorination of a cyclohexyl precursor followed by acetic acid functionalization.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The subsequent steps involve purification and isolation of the desired product through techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(4-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-Fluoro-2-(4-methylcyclohexyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing biochemical pathways. The cyclohexyl ring provides structural stability and can modulate the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Cyclohexyl Derivatives

(a) 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid (CAS 1566668-42-5)

- Molecular formula : C₉H₁₅FO₃.

- Molecular weight : 190.21 g/mol .

- Synthesis: Prepared via fluorination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol .

(b) 2-Fluoro-2-(4-oxocyclohexyl)acetic acid

Aromatic vs. Cycloaliphatic Substituents

(a) 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (Compound 24 in )

- Molecular formula : C₉H₆F₄O₂.

- Molecular weight : 246.14 g/mol .

- Key differences :

- The electron-withdrawing trifluoromethyl group stabilizes the adjacent fluorine atom, reducing nucleophilic substitution reactivity compared to cyclohexyl analogs.

- Higher lipophilicity due to the aromatic ring and trifluoromethyl group.

(b) 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8)

Functional Group Variations

(a) 2-Amino-2-(4-methylcyclohexyl)acetic acid (CAS 31877-72-2)

- Molecular formula: C₉H₁₇NO₂.

- Molecular weight : 171.24 g/mol .

- Key differences: The amino group introduces basicity and hydrogen-bonding capacity, altering solubility and biological activity compared to the fluorine-substituted analog. Potential applications in biochemical studies (e.g., enzyme interactions) .

(b) 2-Fluoro-2-(2,4-dinitrophenyl)acetic acid (Compound 4d in )

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Research Findings and Trends

Solvent-Dependent Reactivity: Fluorination reactions of cyclohexyl analogs (e.g., 2-fluoro-2-(4-methoxycyclohexyl)acetic acid) show solvent-dependent selectivity, with methanol favoring higher yields .

Thermodynamic Stability : Cyclohexyl derivatives demonstrate greater conformational flexibility than rigid aromatic analogs, impacting binding affinities in drug design .

Biological Activity

2-Fluoro-2-(4-methylcyclohexyl)acetic acid is a fluorinated compound with potential applications in medicinal chemistry and biochemistry. Its unique structural features contribute to its biological activities, making it a subject of interest in various research domains. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a fluorine atom and a cyclohexyl group influences its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's metabolic stability and alters its binding affinity to enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cell growth and differentiation.

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound:

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and efficacy of the compound:

- Animal Model Studies : In a murine model, administration of this compound resulted in a significant reduction in tumor size, suggesting anti-cancer properties.

- Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Treatment : A study demonstrated that this compound could enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance mechanisms in cancer cells.

"The incorporation of this compound into treatment regimens showed promising results in reducing tumor burden without significant side effects."

- Case Study on Metabolic Disorders : Research indicated that this compound may play a role in modulating lipid metabolism, presenting opportunities for developing treatments for metabolic syndrome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.